3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC16243792
Molecular Formula: C11H14F3N3
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F3N3 |
|---|---|
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | 3-piperazin-1-yl-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C11H14F3N3/c12-11(13,14)8-5-9(15)7-10(6-8)17-3-1-16-2-4-17/h5-7,16H,1-4,15H2 |
| Standard InChI Key | GRZPBCDAMJHWCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=CC(=CC(=C2)N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline consists of an aniline derivative substituted with a piperazine ring at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The piperazine moiety, a six-membered ring containing two nitrogen atoms, introduces conformational flexibility and hydrogen-bonding capabilities, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity. The compound’s IUPAC name, 3-piperazin-1-yl-5-(trifluoromethyl)aniline, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄F₃N₃ |
| Molecular Weight | 245.24 g/mol |
| CAS Number | 1097617-59-8 |
| Purity (Commercial) | ≥95% |
Physicochemical Characteristics
The trifluoromethyl group significantly influences the compound’s physical properties. Its strong electron-withdrawing nature reduces the basicity of the aniline nitrogen, altering solubility profiles. The logP value, a measure of lipophilicity, is higher than non-fluorinated analogs, facilitating membrane permeability—a critical factor in drug bioavailability . Additionally, the compound’s melting point and stability under various pH conditions remain areas of active investigation, though preliminary data suggest moderate thermal stability up to 150°C .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline typically proceeds via a nucleophilic aromatic substitution (NAS) reaction. A common route involves:
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Preparation of 5-(Trifluoromethyl)-3-nitroaniline: Nitration of 3-(trifluoromethyl)aniline introduces a nitro group at the 5-position.
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Reduction to 5-(Trifluoromethyl)-1,3-phenylenediamine: Catalytic hydrogenation or use of reducing agents like iron/HCl converts the nitro group to an amine.
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Piperazine Incorporation: Reacting the diamine with piperazine under reflux conditions in a polar aprotic solvent (e.g., DMF) facilitates ring formation.
Reaction Optimization
Key parameters include temperature control (80–120°C), solvent selection (DMF or DMSO), and stoichiometric ratios of piperazine to diamine (1.2:1 to 2:1). Reactions are monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography or recrystallization.
Analytical Characterization
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NMR Spectroscopy: ¹H NMR spectra reveal distinct signals for the aniline protons (δ 6.8–7.2 ppm), piperazine protons (δ 2.8–3.2 ppm), and CF₃ group (δ -62 ppm in ¹⁹F NMR).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 245.24 [M+H]⁺ .
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Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥95% purity for research-grade material .
Biological Activity and Pharmaceutical Applications
Mechanism of Action
The compound’s piperazine ring mimics endogenous polyamines, enabling interactions with:
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Serotonin Receptors (5-HT): Modulation of 5-HT₁A and 5-HT₂A receptors has implications for antidepressant and antipsychotic therapies.
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Dopamine Transporters (DAT): Preliminary studies suggest inhibitory effects, potentially useful in treating attention deficit hyperactivity disorder (ADHD) .
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Enzyme Targets: Inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE) is under investigation for neurodegenerative diseases.
Neurological Disorders
In rodent models, the compound demonstrated anxiolytic effects at doses of 10–50 mg/kg, comparable to benzodiazepines but with reduced sedation. Its ability to cross the blood-brain barrier, enhanced by the CF₃ group, makes it a promising candidate for central nervous system (CNS) drugs.
Metabolic Regulation
Preliminary in vitro assays indicate activation of peroxisome proliferator-activated receptor gamma (PPARγ), a target for type 2 diabetes medications. At 1–10 µM concentrations, it increased glucose uptake in adipocytes by 30–45% .
| Exposure Route | Action |
|---|---|
| Inhalation | Move to fresh air; administer oxygen if breathing is difficult . |
| Ingestion | Rinse mouth; do not induce vomiting unless directed by a physician . |
Comparative Analysis with Related Compounds
Structural Analogues
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3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline: Replacement of piperazine with piperidine reduces water solubility by 40% due to the loss of a secondary amine.
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3-(Morpholin-1-YL)-5-(trifluoromethyl)aniline: The oxygen atom in morpholine enhances hydrogen bonding but decreases CNS penetration compared to piperazine derivatives .
Functional Trade-offs
The trifluoromethyl group’s metabolic stability comes at the cost of increased hepatotoxicity risk in vivo. Studies in rats showed a 15% elevation in liver enzymes at 100 mg/kg doses, necessitating structural optimization for clinical translation .
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